molecular formula C13H14N2O4S2 B2406337 Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-74-8

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2406337
CAS RN: 688337-74-8
M. Wt: 326.39
InChI Key: WIWNAQSDFKFPDL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H14N2O4S2 and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of thiazole derivatives, including compounds similar to Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, has been a focal point in chemical research. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the chemical versatility and reactivity of thiazole compounds, offering a pathway for creating diverse molecular structures with potential biological activity (Martina Žugelj et al., 2009).

Photophysical Properties

  • Research into the photophysical properties of thiazoles with sulfur-containing functional groups has demonstrated their importance in developing fluorescent molecules for material sciences, sensing hazardous compounds, and biomolecular sciences. The study reveals how sulfur-containing groups influence the electronic structures of thiazoles, potentially guiding the design of novel fluorescent materials (T. Murai et al., 2018).

Antimicrobial and Cytotoxicity Studies

  • The antimicrobial and cytotoxicity studies of thiazole derivatives indicate their potential as lead compounds in drug discovery. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their antibacterial activity against various bacterial strains, presenting a foundation for developing new antibacterial agents (S. Z. Siddiqui et al., 2014).

Molecular Docking and Theoretical Studies

  • Theoretical studies and molecular docking have been employed to understand the interactions and binding modes of thiazole derivatives with biological targets. Such computational approaches help in elucidating the mechanism of action at the molecular level, assisting in the rational design of compounds with enhanced biological activity (M. Castro et al., 2007).

Heterocyclic γ-Amino Acids Synthesis

  • The synthesis of constrained heterocyclic γ-amino acids built around a thiazole ring represents a significant advancement in the design of mimics for the secondary structures of proteins. This research opens up new avenues for the development of peptidomimetics and protein-protein interaction modulators, which are crucial in therapeutic drug development (L. Mathieu et al., 2015).

properties

IUPAC Name

methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-17-7-4-5-9(18-2)8(6-7)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNAQSDFKFPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

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